molecular formula C19H14N2O3 B5231717 1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B5231717
M. Wt: 318.3 g/mol
InChI Key: NKUAMUQBUJASFQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused ring structure, which includes a quinoline core and a nitrophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

The synthesis of 1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the nitrophenyl group: This step involves nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Cyclization: The final step involves cyclization to form the fused ring structure, which can be facilitated by heating under reflux conditions in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can further enhance the compound’s biological activity.

Scientific Research Applications

1-(4-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:

Comparison with Similar Compounds

1-(4-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the nitrophenyl group and has different biological activities.

    Chloroquine: A well-known antimalarial drug that shares the quinoline core but has different substituents, leading to distinct pharmacological properties.

    Camptothecin: Another quinoline-based compound with potent anticancer activity, but with a different mechanism of action involving topoisomerase inhibition.

The uniqueness of this compound lies in its specific structural features and the presence of the nitrophenyl group, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-(4-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-18-11-16(13-5-8-14(9-6-13)21(23)24)19-15-4-2-1-3-12(15)7-10-17(19)20-18/h1-10,16H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUAMUQBUJASFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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